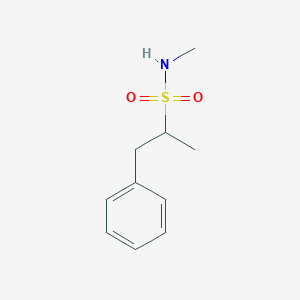

N-methyl-1-phenylpropane-2-sulfonamide

Vue d'ensemble

Description

N-methyl-1-phenylpropane-2-sulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with additional methyl groups on the nitrogen and alpha carbon atoms. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-phenylpropane-2-sulfonamide typically involves the reaction of benzeneethanesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: N-methyl-1-phenylpropane-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Antidepressant and Anxiolytic Properties

N-methyl-1-phenylpropane-2-sulfonamide has been investigated for its potential use in treating mood disorders. Research indicates that compounds in this class can modulate neurotransmitter systems, particularly norepinephrine and serotonin, which are critical in the management of depression and anxiety disorders. A patent describes the use of such compounds for treating conditions like major depressive disorder and vasomotor symptoms associated with menopause .

2. Pain Management

The compound has also shown promise in alleviating pain associated with various conditions, including fibromyalgia and diabetic neuropathy. Its mechanism involves the inhibition of monoamine reuptake, which can enhance analgesic effects in patients suffering from chronic pain syndromes .

3. Treatment of Sexual Dysfunction

Studies suggest that this compound may be effective in treating sexual dysfunction by targeting the neurochemical pathways involved in sexual arousal and response. The modulation of norepinephrine levels is particularly relevant in this context, as it plays a role in sexual function .

Pharmacological Insights

1. Gastrointestinal Disorders

The compound has been explored for its efficacy in treating gastrointestinal disorders, particularly those related to stress and anxiety. Its ability to influence gut-brain interactions makes it a candidate for managing conditions like irritable bowel syndrome (IBS) and other stress-related gastrointestinal issues .

2. Chronic Fatigue Syndrome

Research indicates that this compound may alleviate symptoms of chronic fatigue syndrome by enhancing energy metabolism through its effects on neurotransmitter systems .

Industrial Applications

1. Synthesis of Pharmaceuticals

this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in diverse chemical reactions, facilitating the development of new drugs with improved efficacy and safety profiles .

2. Chemical Research

In chemical research, this compound is utilized as a reference standard for analytical methods such as chromatography and mass spectrometry. It aids in the identification and quantification of similar sulfonamide derivatives in complex mixtures.

Case Studies

Mécanisme D'action

The mechanism of action of N-methyl-1-phenylpropane-2-sulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the normal function of the enzyme, leading to a decrease in its activity. The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to inhibit enzyme activity is well-documented.

Comparaison Avec Des Composés Similaires

N,N-Dimethylbenzeneethanesulfonamide: Similar structure but lacks the alpha-methyl group.

N-Methylbenzeneethanesulfonamide: Contains only one methyl group on the nitrogen atom.

Benzeneethanesulfonamide: Lacks any methyl groups on the nitrogen or alpha carbon atoms.

Uniqueness: N-methyl-1-phenylpropane-2-sulfonamide is unique due to the presence of both methyl groups on the nitrogen and alpha carbon atoms. This structural feature enhances its stability and reactivity compared to other similar compounds. The additional methyl groups also influence the compound’s binding affinity to enzymes, making it a more potent inhibitor in certain biochemical applications.

Activité Biologique

N-Methyl-1-phenylpropane-2-sulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 213.30 g/mol

- Functional Group : Sulfonamide group attached to a phenylpropane backbone

This configuration contributes to its unique chemical properties and biological activities, particularly its ability to inhibit specific enzymes by forming stable interactions at their active sites.

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. The sulfonamide group allows it to interact with various enzymes, leading to significant biological outcomes such as:

- Antibacterial Activity : The compound exhibits notable antibacterial properties, potentially through the inhibition of bacterial enzymes involved in folate synthesis.

- Enzyme Inhibition : It has been shown to inhibit aliphatic amine oxidase activity, which is crucial in the metabolism of neurotransmitters and other amines in both central and peripheral nervous systems .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various sulfonamides, this compound demonstrated effective inhibition against several bacterial strains. The compound was tested in vitro against Gram-positive and Gram-negative bacteria, showing significant activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with human aliphatic amine oxidase revealed that the compound forms stable complexes with the enzyme, effectively inhibiting its activity. This inhibition was quantified using enzyme kinetics, demonstrating a competitive inhibition model with an IC50 value indicating potent interaction .

Propriétés

IUPAC Name |

N-methyl-1-phenylpropane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-9(14(12,13)11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTZUFXAMPSVIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260542-30-1 | |

| Record name | N-methyl-1-phenylpropane-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.